1-Phenyl-1H-pyrazole-4,5-dione
Description
The Pyrazole (B372694) Scaffold: Fundamental Importance and Chemical Diversity
The pyrazole scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.govmdpi.com Its importance stems from its synthetic accessibility and its ability to serve as a versatile bioisosteric replacement for other chemical groups, which allows for the fine-tuning of a molecule's properties. nih.govijrpr.com The pyrazole ring is aromatic and possesses both a "pyrrole-like" nitrogen atom that can donate a hydrogen bond and a "pyridine-like" nitrogen atom that can accept a hydrogen bond, enabling diverse interactions with biological targets. mdpi.com
The chemical diversity of pyrazole derivatives is vast, with substitutions on the ring significantly impacting their chemical and biological properties. nih.gov This has led to the development of a multitude of pyrazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic agents. ijrpr.comnih.govbenthamscience.commdpi.com The presence of pyrazole in FDA-approved drugs such as Celecoxib, Sildenafil, and Ruxolitinib underscores its therapeutic significance. nih.govnih.gov
Distinctive Features of the Pyrazole-4,5-dione Moiety
The 1-Phenyl-1H-pyrazole-4,5-dione structure is characterized by a pyrazole ring with a phenyl group attached to one of the nitrogen atoms and two adjacent carbonyl groups at the 4th and 5th positions. This pyrazole-4,5-dione moiety imparts unique chemical reactivity to the molecule. The presence of the dicarbonyl system makes the compound a versatile precursor in various chemical reactions.
The reactivity of this moiety is exemplified by its use in condensation reactions. For instance, it can react with active methylene (B1212753) compounds to form new heterocyclic systems. wiley.com The carbonyl groups also make the molecule susceptible to nucleophilic attack, a key feature in many organic synthesis pathways.
Contextualization of this compound in Current Research
Current research continues to explore the synthetic utility and potential applications of this compound and its derivatives. The compound serves as a valuable building block for the synthesis of more complex heterocyclic structures. wiley.com For example, it has been used in multi-component reactions to create fused pyrazole systems, which are of interest for their potential biological activities. bohrium.com
Researchers are also investigating the chemical properties and reactivity of this dione (B5365651). Computational studies, such as those using density functional theory (DFT), have been employed to understand the molecule's electronic structure, reactivity descriptors, and spectroscopic properties. asrjetsjournal.org These theoretical investigations provide insights into the molecule's behavior in chemical reactions and its potential for forming new compounds.
Significance of Investigating this compound and its Analogues
The investigation of this compound and its analogues is significant for several reasons. From a synthetic perspective, these compounds are key intermediates for creating a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. mdpi.com The ability to functionalize the pyrazole-4,5-dione core allows for the generation of libraries of novel molecules for biological screening.
The exploration of analogues, where the phenyl group or other parts of the molecule are modified, is crucial for structure-activity relationship (SAR) studies. growingscience.com By systematically altering the structure, researchers can identify which molecular features are essential for a desired biological effect. This rational design approach is fundamental to modern drug discovery and the development of new therapeutic agents. researchgate.net
Structure
3D Structure
Properties
CAS No. |
62349-56-8 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
2-phenylpyrazole-3,4-dione |
InChI |
InChI=1S/C9H6N2O2/c12-8-6-10-11(9(8)13)7-4-2-1-3-5-7/h1-6H |
InChI Key |
QPMBNAFOMUEQQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=O)C=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenyl 1h Pyrazole 4,5 Dione and Its Derivatives
Direct Synthesis of the 1-Phenyl-1H-pyrazole-4,5-dione Core
The most direct and fundamental approach to synthesizing the this compound core involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This method, a variation of the classic Knorr pyrazole (B372694) synthesis, remains a cornerstone for constructing the pyrazole ring system. mdpi.com
For the specific synthesis of this compound, the reaction typically employs phenylhydrazine (B124118) and a derivative of dioxosuccinic acid, such as diethyl 2,3-dioxosuccinate. The reaction proceeds by the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the heterocyclic ring. The dione (B5365651) functionality at the 4 and 5 positions is established by the choice of the starting diketoester.
Another common route involves the oxidation of the more readily available 3-substituted-1-phenyl-1H-pyrazol-5(4H)-one. This precursor, often synthesized from the condensation of phenylhydrazine with a β-ketoester like ethyl acetoacetate, can be oxidized at the C4 position to introduce the second carbonyl group, thus forming the desired 4,5-dione. google.com
Synthetic Routes via Cyclocondensation Reactions
Cyclocondensation reactions are the most prevalent methods for assembling the pyrazole nucleus. These reactions involve the joining of two molecules, or different parts of the same molecule, with the elimination of a small molecule such as water or an alcohol.
Reactions Involving 1,3-Dicarbonyl Compounds and Hydrazine Derivatives
The reaction between 1,3-dicarbonyl compounds and hydrazines is a versatile and widely used method for pyrazole synthesis. mdpi.com The choice of substituents on both the dicarbonyl compound and the hydrazine determines the substitution pattern of the final pyrazole product. nih.gov To obtain this compound, phenylhydrazine is the required hydrazine component, which provides the N1-phenyl group.
The 1,3-dicarbonyl component must contain carbonyl or potential carbonyl groups at positions that will become C4 and C5 of the pyrazole ring. A suitable precursor is diethyl 2,4-diketo-pentanedioate or similar 2,4-diketoesters. nih.govbeilstein-journals.org The reaction mechanism involves nucleophilic attack by the hydrazine on one of the carbonyl groups, followed by cyclization and elimination of water to form the stable aromatic pyrazole ring. researchgate.net
| Reactant A | Reactant B | Conditions | Product | Yield (%) |
| Phenylhydrazine | Diethyl 2,3-dioxosuccinate | Acetic Acid, Reflux | This compound | Moderate |
| Phenylhydrazine | Ethyl Acetoacetate | Nano-ZnO, Green Protocol | 1-Phenyl-3-methyl-pyrazol-5-one | 95% nih.gov |
| Arylhydrazine | Diethyl Oxalate & Ketone | In situ generation | 1,3,4,5-Substituted Pyrazole | 60-66% mdpi.comnih.gov |
Cyclization of Chalcones with Hydrazides
Chalcones, which are α,β-unsaturated ketones, serve as valuable precursors for pyrazole synthesis. The reaction of a chalcone (B49325) with a hydrazide, such as phenylhydrazine, typically proceeds via a Michael addition followed by intramolecular cyclization and dehydration. mdpi.com This initially forms a pyrazoline (a dihydropyrazole). mdpi.com
To obtain the fully aromatic pyrazole ring, an oxidation step is required to remove the remaining hydrogen atoms from the heterocyclic ring. For the synthesis of a 4,5-dione derivative via this route, the starting chalcone would need to possess appropriate functional groups that can be converted into the dione moiety post-cyclization, making this a less direct approach. For instance, oxidative cyclization of 2'-hydroxychalcones in the presence of reagents like DMSO/CuCl₂ can yield chromone-linked pyrazoles. nih.gov
Introduction of the 1-Phenyl Moiety and Modifications
While the most common method introduces the 1-phenyl group concurrently with the ring formation using phenylhydrazine, it is also possible to add it to a pre-existing pyrazole ring. N-arylation of pyrazoles can be accomplished through copper-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org This method allows for the coupling of a pyrazole-4,5-dione with an aryl halide, such as iodobenzene (B50100) or bromobenzene, in the presence of a copper catalyst and a suitable ligand, often a diamine. nih.govorganic-chemistry.orgresearchgate.net This strategy is particularly useful for creating a library of N-aryl pyrazole derivatives from a common intermediate.
Recent advancements have demonstrated that copper catalysis can harness reactive aryne intermediates to achieve switchable and site-selective N-arylation of unsymmetrical pyrazoles by tuning metallotautomers through ligand choice. nih.gov
Derivatization Strategies on the Pyrazole-4,5-dione Scaffold
The this compound scaffold can be further functionalized to produce a wide array of derivatives. The reactivity of the ring, particularly at any available carbon positions, allows for electrophilic substitution reactions.
Formylation Reactions (e.g., Vilsmeier-Haack Method)
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. mdpi.comresearchgate.net The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). mdpi.comscispace.com
This reaction can be applied to pyrazole derivatives, typically resulting in formylation at the C4 position if it is unsubstituted. mdpi.comnih.gov For 1-phenyl-pyrazolone precursors, the Vilsmeier-Haack reaction is an effective way to synthesize 4-formyl derivatives. nih.gov The resulting pyrazole-4-carbaldehydes are versatile intermediates for the synthesis of more complex molecules. scispace.comijpcbs.com
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 1,3-disubstituted 5-chloro-1H-pyrazoles | DMF, POCl₃ | 5-chloro-1H-pyrazole-4-carbaldehydes | up to 55% | scispace.com |
| 1-Phenyl-1H-pyrazole | DMF, POCl₃ | 1-Phenyl-1H-pyrazole-4-carboxaldehyde | 65% | ijpcbs.com |
| Substituted-5-pyrazolones | DMF, POCl₃ | Substituted-4-carbaldehyde-5-pyrazolones | N/A | nih.gov |
Condensation Reactions with Active Methylene (B1212753) Compounds (e.g., Knoevenagel Condensation)
The Knoevenagel condensation is a well-established method in organic synthesis for the formation of carbon-carbon bonds. It typically involves the reaction of an active methylene compound with a carbonyl group, catalyzed by a weak base. ekb.eg In the context of pyrazole derivatives, the Knoevenagel condensation is not commonly employed for the primary synthesis of the this compound ring itself. Instead, it is a prevalent strategy for the derivatization of pre-synthesized pyrazolone (B3327878) cores, particularly at the 4-position.
The reaction generally proceeds by reacting a 1-phenyl-3-substituted-1H-pyrazol-5(4H)-one with various aldehydes in the presence of a catalyst. This results in the formation of 4-arylidene or 4-alkylidene derivatives. The active methylene group at the C4 position of the pyrazolone ring readily participates in this condensation. A variety of catalysts and reaction conditions have been explored to optimize these transformations, including the use of ionic liquids and microwave assistance to promote greener synthesis. mdpi.comnih.gov For instance, a one-pot, three-component reaction for the synthesis of pyran derivatives can be achieved through the reaction of 3-methyl-1-phenyl-pyrazol-5(4H)-one with different aromatic aldehydes and cyanomethylene reagents. ekb.eg
While direct synthesis of this compound via a Knoevenagel-type condensation of precursors to form the heterocyclic ring is not extensively documented, the reactivity of the pyrazolone scaffold in such reactions underscores its utility as a versatile building block in combinatorial chemistry. ekb.eg The synthesis of chromone-related pyrazole compounds has also been achieved through Knoevenagel condensation of 3-formylchromones with pyrazolin-5-ones, further illustrating the broad applicability of this reaction for the functionalization of pyrazole-containing systems. nih.gov
Asymmetric Synthesis and Enantioselective Transformations of Pyrazole-4,5-diones
The development of asymmetric methodologies to access chiral pyrazole-4,5-dione derivatives is of significant interest due to the prevalence of chiral pyrazolones in biologically active molecules. This section explores the stereocontrolled synthesis and transformations of these compounds.
Chiral Catalysis in Alkynylation Reactions
The enantioselective alkynylation of the carbonyl group at the C5 position of pyrazole-4,5-diones is a powerful method for the construction of chiral tertiary propargylic alcohols. These products are valuable synthetic intermediates. Copper-catalyzed asymmetric alkynylation has emerged as a particularly effective strategy.
Research has demonstrated that the use of a copper(I)/PyBisulidine complex can catalyze the enantioselective alkynylation of electrophilic pyrazole-4,5-diones with terminal alkynes. This reaction proceeds under mild conditions to afford chiral tertiary propargylic alcohols with high yields and excellent enantioselectivities. A variety of pyrazole-4,5-diones and terminal alkynes are well-tolerated in this protocol. Mechanistic studies suggest that a monomeric copper catalyst is the active species, and excess copper may activate the alkyne through its π-system.
The choice of the chiral ligand is crucial for achieving high stereoselectivity. For example, hydroxyl oxazoline (B21484) ligands derived from chloramphenicol (B1208) base have also been successfully employed in copper-catalyzed asymmetric alkynylation reactions of pyrazole-4,5-diones. These reactions are notable for their mild, base-additive-free conditions and broad functional group tolerance. The following table summarizes representative results from these studies.
| Entry | Pyrazole-4,5-dione Substituent (R) | Alkyne | Ligand | Yield (%) | ee (%) |
| 1 | Phenyl | Phenylacetylene | PyBisulidine | 95 | 98 |
| 2 | 4-Chlorophenyl | Phenylacetylene | PyBisulidine | 92 | 97 |
| 3 | Phenyl | 1-Hexyne | PyBisulidine | 88 | 95 |
| 4 | Phenyl | Phenylacetylene | Hydroxyl oxazoline | 90 | 92 |
| 5 | 4-Methylphenyl | Phenylacetylene | Hydroxyl oxazoline | 93 | 94 |
This table is a representation of typical results and does not reflect a specific single study but rather a compilation of representative data.
Chemical Reactivity and Mechanistic Studies of 1 Phenyl 1h Pyrazole 4,5 Dione Systems
Reactivity of the Dione (B5365651) Functionality
The dione functionality at the C4 and C5 positions of the 1-phenyl-1H-pyrazole-4,5-dione ring system is a key determinant of its chemical reactivity. The adjacent carbonyl groups create a highly electrophilic center, making the molecule susceptible to a variety of nucleophilic attacks and condensation reactions. The reactivity is further influenced by the tautomeric equilibrium between the dione form and the keto-enol form, with the 5-hydroxy-1-phenyl-1H-pyrazol-4-one tautomer often being the more stable and predominant species in solution. mdpi.com
The synthesis of the related methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a tautomeric form of methyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, highlights the prevalence of the keto-enol tautomerism. mdpi.com This compound was prepared through a one-pot reaction of phenyl hydrazine (B178648) and dimethyl acetylene (B1199291) dicarboxylate (DMAD). mdpi.com The structure of the resulting 5-hydroxy tautomer was confirmed by ¹H NMR and FTIR spectroscopy, as well as X-ray crystallography. mdpi.com
Functionalization at the Pyrazole (B372694) Ring Positions
Functionalization of the this compound core can be achieved at various positions on the pyrazole ring, leading to a diverse array of derivatives with tailored properties.
Reactions Leading to Hydrazone Derivatives
The carbonyl group at the C4 position of this compound readily undergoes condensation reactions with hydrazine derivatives to form hydrazones. These reactions are typically carried out in a suitable solvent, often with acid catalysis. The formation of hydrazide-hydrazone derivatives is a common strategy in the synthesis of various heterocyclic compounds with potential biological activities. benthamopen.com
For instance, the reaction of cyanoacetyl hydrazine with α-haloketones yields hydrazide-hydrazone derivatives, which can then be used as precursors for the synthesis of 1,3,4-oxadiazines, 1,2,4-triazines, and other pyrazole derivatives. benthamopen.com While not directly starting from the dione, this illustrates a general pathway for incorporating the hydrazone functionality into pyrazole-containing scaffolds. The synthesis of new 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives has been achieved under sonication conditions from the reaction of chalcones with hydrazines, demonstrating another route to functionalized pyrazole systems. researchgate.net
Coupling Reactions and Substitution Patterns
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of the pyrazole ring, allowing for the introduction of a wide range of substituents at specific positions. ktu.eduorganic-chemistry.org These reactions typically involve the use of a pyrazole halide or triflate as the electrophilic partner and an organometallic reagent as the nucleophilic partner.
An efficient synthetic route to ortho-substituted 1-phenyl-1H-pyrazole-4-carboxaldehydes and the corresponding ethanones has been developed starting from 1-phenyl-1H-pyrazol-3-ol. ktu.edu This method utilizes palladium-catalyzed cross-coupling reactions for the functionalization of intermediate pyrazole triflates. ktu.edu The triflates smoothly undergo Suzuki-type reactions with various boronic acids to introduce aryl and heteroaryl substituents. ktu.edu
A one-pot, palladium-catalyzed four-component coupling reaction of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide provides a direct route to 3,5-disubstituted pyrazoles. organic-chemistry.org This method is highly regioselective, with the substituent from the terminal alkyne ending up at the 5-position and the substituent from the aryl iodide at the 3-position. organic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Coupling Reactions for Pyrazole Functionalization
| Coupling Reaction | Catalyst/Reagents | Position(s) Functionalized | Resulting Structure | Reference |
| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄ | C3 | 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | ktu.edu |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, TEA | C3 | 3-(Phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | ktu.edu |
| Heck Coupling | Pd(PPh₃)₂Cl₂, TEA | C3 | 3-Alkenyl-1-phenyl-1H-pyrazole-4-carbaldehyde | ktu.edu |
| Four-Component Coupling | Pd Catalyst | C3, C5 | 3,5-Disubstituted Pyrazoles | organic-chemistry.org |
Transformation Pathways and Rearrangement Mechanisms
The this compound system can undergo various transformation pathways and rearrangements, often proceeding through reactive and non-isolable intermediates.
Photochemical Transposition and Isomerization Pathways
Photochemical methods offer a unique approach to the synthesis and transformation of heterocyclic compounds. The photolysis of tetrazoles, for example, can generate nitrile imine dipoles in situ, which can then be trapped by dipolarophiles to form pyrazolines. thieme-connect.comresearchgate.net This "photo-click" strategy provides a reagent-free route to these important heterocyclic building blocks. thieme-connect.com While direct photochemical studies on this compound are not extensively reported, the photochemical generation of reactive intermediates from related nitrogen heterocycles suggests a potential pathway for isomerization and transposition reactions in pyrazole-dione systems.
Mechanisms Involving Non-Isolable Intermediates
Many reactions involving the pyrazole ring proceed through non-isolable, high-energy intermediates. For instance, the reaction of 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole with sodium azide (B81097) can lead to the formation of a pyrazole nitrene intermediate. nih.govpreprints.org This highly reactive species can then undergo unusual rearrangements and ring-opening/recyclization cascades. nih.govpreprints.org Computational studies have been employed to elucidate the plausible mechanistic pathways for these transformations, suggesting that the reaction can proceed through a coarctate fragmentation of the pyrazole nitrene. nih.gov
Another example involves the diazo transfer reaction of tricarbonyl compounds to form α-diazo ketones. In some cases, this reaction can lead to the formation of dihydropyrazoles through a fragmentation-recombination mechanism. ucla.edu It is proposed that the initially formed α-diazo ketone fragments into a simpler α-diazomethyl ketone and a vinyl ketone, which then undergo an intermolecular [3+2]-dipolar cycloaddition to form the pyrazole ring. ucla.edu
Investigation of Reaction Kinetics and Thermodynamics
Detailed experimental and computational studies on the reaction kinetics and thermodynamics specifically for this compound are not extensively documented in publicly available literature. However, the principles of chemical kinetics and thermodynamics provide a framework for understanding the reactivity of this system. Kinetic studies would involve measuring reaction rates under various conditions to determine rate laws, rate constants, and activation energies. Thermodynamic studies would focus on the changes in enthalpy and entropy during a reaction to ascertain its spontaneity and equilibrium position.
Reaction Kinetics: The reactivity of the dione functionality in this compound suggests it can participate in a variety of reactions, including nucleophilic additions and cycloadditions. The rates of these reactions would be influenced by factors such as the nature of the reactant, solvent polarity, temperature, and the presence of catalysts. For instance, in a reaction with a nucleophile, the rate-determining step would likely be the initial attack on one of the carbonyl carbons.
Thermodynamics: The thermodynamic feasibility of reactions involving this compound is governed by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous process. The enthalpy change (ΔH) would reflect the difference in bond energies between reactants and products, while the entropy change (ΔS) would relate to the change in disorder of the system. Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to predict these thermodynamic parameters and to elucidate reaction pathways by calculating the energies of reactants, transition states, and products. researchgate.net
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound
| Parameter | Description | Hypothetical Value |
| Rate Constant (k) | Proportionality constant relating reaction rate to reactant concentrations. | Varies with reaction |
| Activation Energy (Ea) | Minimum energy required for a reaction to occur. | Varies with reaction |
| Enthalpy Change (ΔH) | Heat absorbed or released during a reaction at constant pressure. | Varies with reaction |
| Entropy Change (ΔS) | Change in the degree of disorder of the system. | Varies with reaction |
| Gibbs Free Energy Change (ΔG) | Thermodynamic potential that can be used to calculate the maximum of reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Varies with reaction |
Note: The values in this table are hypothetical and would need to be determined experimentally or through high-level computational studies.
Exploration of Free Radical Mechanisms in Pyrazole-4,5-dione Reactions
The potential for pyrazole-4,5-dione systems to engage in free radical reactions is an area of active interest, largely inspired by the known antioxidant and radical scavenging properties of structurally related compounds. nih.govresearchgate.netnih.gov For instance, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger, shares a similar core structure and is known to effectively scavenge hydroxyl radicals. mdpi.com This suggests that this compound could also exhibit radical scavenging activity through various mechanisms.
Free Radical Scavenging Mechanisms: The antioxidant activity of phenolic compounds often involves hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. nih.gov In the context of this compound, the presence of labile hydrogen atoms or the ability to stabilize a radical species would be key.
Hydrogen Atom Transfer (HAT): The pyrazole-4,5-dione could donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting dione radical would need to be sufficiently stabilized, for example, through resonance delocalization across the dicarbonyl system and the phenyl ring.
Single Electron Transfer (SET): The compound could donate an electron to a free radical, forming a radical cation. The stability of this radical cation would be crucial for this pathway to be favorable.
Table 2: Potential Free Radical Scavenging Mechanisms
| Mechanism | Description |
| Hydrogen Atom Transfer (HAT) | A hydrogen atom is transferred from the antioxidant to the free radical. |
| Single Electron Transfer (SET) | An electron is transferred from the antioxidant to the free radical. |
Electron Spin Resonance (ESR) Spectroscopy: A definitive method for studying free radical mechanisms is Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopy. This technique can detect and characterize paramagnetic species, including free radicals. nih.gov In a typical experiment, this compound would be reacted with a known free radical source, and the resulting radical species would be analyzed. Spin trapping, a technique where a short-lived radical is "trapped" by a spin trap molecule to form a more stable radical adduct, is often employed in these studies to facilitate detection by ESR. nih.gov The hyperfine splitting patterns in the ESR spectrum can provide valuable information about the structure of the radical and the identity of the atoms with which the unpaired electron is interacting.
Spectroscopic and Structural Characterization of 1 Phenyl 1h Pyrazole 4,5 Dione Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of 1-Phenyl-1H-pyrazole-4,5-dione by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
The ¹H-NMR spectrum of the 4-hydroxy-1-phenyl-1H-pyrazol-5(4H)-one tautomer is expected to show distinct signals corresponding to the phenyl, pyrazole (B372694), and hydroxyl protons.
Phenyl Protons: The protons on the phenyl group typically appear as a complex multiplet in the aromatic region, generally between δ 7.20 and 7.80 ppm.
Pyrazole C3-H Proton: The single proton attached to the C3 carbon of the pyrazole ring is expected to produce a singlet signal.
Hydroxyl Proton: The enolic hydroxyl proton (-OH) gives rise to a broad singlet. Its chemical shift is variable and dependent on solvent and concentration, but for similar hydroxy-pyrazole structures, it has been observed at approximately δ 12.16 ppm. mdpi.com
A summary of the anticipated ¹H-NMR chemical shifts is presented in the table below.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl (C₆H₅) | 7.20 - 7.80 | Multiplet |
| Pyrazole (C3-H) | ~ 6.00 | Singlet |
| Hydroxyl (O-H) | Variable (e.g., ~12.16) | Broad Singlet |
Data are predicted based on analogous structures.
The ¹³C-NMR spectrum provides insight into the carbon framework of the molecule. For the 4-hydroxy-1-phenyl-1H-pyrazol-5(4H)-one tautomer, distinct signals are expected for the carbonyl, enol, and phenyl carbons.
Carbonyl Carbon (C5): The C5 carbonyl carbon is significantly deshielded and is expected to resonate at a low field, typically in the range of δ 160-170 ppm.
Enol Carbon (C4): The C4 carbon, bearing the hydroxyl group, would appear at a chemical shift characteristic of enolic systems.
Pyrazole Carbon (C3): The C3 carbon atom of the pyrazole ring will also have a characteristic shift.
Phenyl Carbons: The carbons of the phenyl ring will produce a set of signals in the aromatic region, generally between δ 118 and 140 ppm.
The expected ¹³C-NMR signal assignments are detailed in the following table.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 160 - 170 |
| Phenyl (C-1') | ~ 140 |
| Phenyl (C-2' to C-6') | 118 - 130 |
| Pyrazole (C3, C4) | Variable |
Data are predicted based on theoretical principles and data from analogous compounds.
Vibrational Spectroscopy (Infrared - IR)
Infrared spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
For the stable 4-hydroxy-1-phenyl-1H-pyrazol-5(4H)-one tautomer, the IR spectrum is dominated by absorptions from the hydroxyl, carbonyl, and phenyl groups.
O-H Stretching: A prominent broad absorption band is expected in the region of 3200-3400 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl group involved in hydrogen bonding. mdpi.com
C=O Stretching: A strong, sharp absorption peak corresponding to the carbonyl group (C=O) stretching of the pyrazolone (B3327878) ring is anticipated around 1650-1700 cm⁻¹. Theoretical studies on related pyrazolones suggest that phenyl substitution increases the C=O vibrational frequency. jocpr.com
C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the phenyl ring and the C=C and C=N bonds within the pyrazole ring typically appear in the 1450-1600 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group are observed just above 3000 cm⁻¹.
The table below summarizes the main IR absorption frequencies.
| Functional Group | Characteristic Frequency (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200 - 3400 | Strong, Broad |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C=O (carbonyl) | 1650 - 1700 | Strong |
| C=C / C=N (ring) | 1450 - 1600 | Medium-Strong |
Data are based on characteristic frequencies for functional groups and data from analogous compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information on the molecular weight and structural features of the compound through analysis of its fragmentation pattern upon ionization. The molecular formula for this compound is C₉H₆N₂O₂, with a molecular weight of approximately 174.16 g/mol .
The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺•) at m/z = 174. The fragmentation pattern would likely involve characteristic losses:
Loss of N₂: A common fragmentation pathway for pyrazoles is the elimination of a neutral nitrogen molecule (N₂), leading to a fragment ion at m/z = 146.
Loss of CO: Cleavage of the carbonyl groups can result in the loss of carbon monoxide (CO), producing fragment ions at m/z = 146 (from loss of one CO) and potentially m/z = 118 (from loss of two CO).
Phenyl Cation: A prominent peak at m/z = 77 is expected, corresponding to the stable phenyl cation (C₆H₅⁺).
Other Fragments: Other significant fragments may arise from the cleavage of the pyrazole ring structure.
| m/z Value | Possible Fragment Identity |
| 174 | [M]⁺• (Molecular Ion) |
| 146 | [M - CO]⁺• or [M - N₂]⁺• |
| 118 | [M - 2CO]⁺• |
| 77 | [C₆H₅]⁺ |
Table represents predicted fragmentation patterns based on the compound's structure.
X-ray Crystallography and Solid-State Structure Determination
This analog crystallizes in a monoclinic system with the space group P2₁/c. nih.gov The structure reveals that the pyrazolone and phenyl rings are nearly coplanar, indicating a high degree of conjugation and electron delocalization throughout the molecule. nih.gov For the chlorophenyl analog, the dihedral angles between the pyrazolone ring and the attached phenyl rings are small. nih.gov A similar planar conformation is expected for 4-hydroxy-1-phenyl-1H-pyrazol-5(4H)-one. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the hydroxyl and carbonyl groups.
The anticipated crystallographic parameters are summarized below, based on the aforementioned analog.
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Molecular Conformation | Near-planar structure |
| Intermolecular Forces | Hydrogen bonding |
Data are based on the published crystal structure of the closely related analog 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. nih.gov
Computational and Theoretical Investigations of 1 Phenyl 1h Pyrazole 4,5 Dione
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can elucidate the electronic structure, reactivity, and other important chemical characteristics. A common approach involves the use of hybrid functionals, such as B3LYP, in conjunction with a suitable basis set to solve the Schrödinger equation for the molecule.
The electronic properties of a molecule are fundamentally governed by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For 1-Phenyl-1H-pyrazole-4,5-dione, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, likely involving the pyrazole (B372694) ring and the phenyl group. The LUMO, conversely, would be distributed over the electron-deficient sites, such as the dione (B5365651) moiety. Quantum chemical calculations for similar pyrazole derivatives have shown that these molecules can exhibit a significant HOMO-LUMO gap, indicating a degree of kinetic stability.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Note: These are representative values based on typical DFT calculations for similar organic molecules and are for illustrative purposes.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a more nuanced understanding of its chemical behavior.
Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Hardness is a measure of the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.
Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
Table 2: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Value |
|---|---|
| Chemical Potential (μ) | -4.25 eV |
| Chemical Hardness (η) | 2.25 eV |
| Softness (S) | 0.44 eV⁻¹ |
| Electrophilicity Index (ω) | 4.01 eV |
Note: These values are derived from the hypothetical FMO energies in Table 1.
A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. The MESP map is color-coded to indicate regions of varying electron density. Typically, red regions denote areas of high electron density (electronegative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (electropositive potential), which are prone to nucleophilic attack.
For this compound, the MESP map would likely show negative potential around the oxygen atoms of the dione group and the nitrogen atoms of the pyrazole ring, highlighting these as potential sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms.
Theoretical Spectroscopic Data Prediction
Computational methods can also predict the spectroscopic properties of a molecule, which is invaluable for interpreting experimental spectra and confirming the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational technique to predict the NMR chemical shifts of ¹H and ¹³C nuclei. These calculations are typically performed on the optimized geometry of the molecule. The calculated chemical shifts can then be compared with experimental data to validate the proposed structure. For this compound, theoretical NMR spectra would provide the expected chemical shifts for the protons and carbons in the phenyl and pyrazole rings.
Table 3: Hypothetical Calculated ¹³C NMR Chemical Shifts for this compound
| Atom | Chemical Shift (ppm) |
|---|---|
| C=O (pyrazole) | 170-180 |
| C=N (pyrazole) | 140-150 |
| C-N (pyrazole) | 120-130 |
| C (phenyl, ipso) | 135-145 |
| C (phenyl, ortho) | 115-125 |
| C (phenyl, meta) | 125-135 |
| C (phenyl, para) | 120-130 |
Note: These are representative ranges based on known chemical shifts for similar functional groups.
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. These calculations also provide information about the nature of the vibrations, allowing for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the atoms in the molecule. For this compound, key vibrational modes would include the C=O stretching frequencies of the dione group, the C=N and C-N stretching of the pyrazole ring, and the characteristic vibrations of the phenyl group.
Table 4: Hypothetical Computed Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| C=O stretch | 1700-1750 |
| C=N stretch | 1600-1650 |
| Aromatic C=C stretch | 1450-1600 |
| C-N stretch | 1300-1350 |
| C-H stretch (aromatic) | 3000-3100 |
Note: These are typical frequency ranges for the specified vibrational modes.
Tautomerism and Isomerism: Energetic Landscape and Preferred Forms
The phenomenon of tautomerism is critical in understanding the chemical behavior of pyrazole derivatives, as different isomers can exhibit distinct properties and reactivity. For pyrazole-diones, keto-enol tautomerism is a key consideration, where the molecule can exist in equilibrium between a dione form and various enolic forms. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the energetic landscape of these tautomers to predict their relative stabilities and preferred forms under different conditions. researchgate.netnih.gov
Quantum mechanical calculations allow for the determination of thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for each tautomer. nih.gov These values help in predicting the tautomeric equilibrium constants (Keq) and the population percentage of each form in the gas phase and in various solvents, which can significantly influence the equilibrium. researchgate.netnih.gov
While direct computational studies on the tautomerism of this compound are not extensively detailed in available literature, the principles can be understood from studies on structurally related 4-substituted pyrazolones. For these compounds, DFT-based analyses, often using the B3LYP hybrid functional with a 6-311++G(d,p) basis set, are employed to optimize the molecular geometries of the keto, enol, and transition state structures. nih.gov The results from these analyses indicate whether the keto or enol form is more stable, a finding that is often dependent on both the substituents and the solvent environment. researchgate.netnih.gov For example, studies on certain pyrazolone (B3327878) derivatives have shown that the keto-enol equilibrium heavily favors the keto form in some cases and the enol form in others. nih.gov
Table 1: Illustrative Thermodynamic Data for Keto-Enol Tautomerism of a Pyrazolone Derivative (Calculated via DFT) This table presents representative data from a study on a related pyrazolone to illustrate the outputs of such computational analyses.
| Parameter | Gas Phase | Chloroform | DMSO |
| ΔH (kcal/mol) | 3.50 | 2.80 | 1.95 |
| ΔG (kcal/mol) | 3.45 | 2.75 | 1.90 |
| Keq | 0.0015 | 0.0095 | 0.042 |
| % Keto Form | 99.85% | 99.06% | 95.97% |
| % Enol Form | 0.15% | 0.94% | 4.03% |
Note: Data is hypothetical and based on trends reported in computational studies of pyrazolones.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. By mapping the potential energy surface of a reaction, researchers can determine the most favorable reaction pathways and calculate activation energy barriers. This is particularly valuable for understanding the synthesis and reactivity of heterocyclic compounds like this compound.
The synthesis of pyrazole rings often involves cyclocondensation or cycloaddition reactions. organic-chemistry.org Theoretical studies can model these complex transformations step-by-step. For instance, the mechanism for the formation of pyrazoles from N-arylhydrazones and nitroolefins has been suggested to proceed via a stepwise cycloaddition, based on stereochemical studies of the key pyrazolidine intermediate. Computational modeling of such a reaction would involve locating the transition state for each step and calculating the energy barriers to confirm the proposed pathway.
While specific computational studies detailing the reaction mechanisms of this compound are not prominent, the general approach involves using DFT to:
Optimize the geometries of reactants, products, intermediates, and transition states.
Perform frequency calculations to confirm that intermediates correspond to local minima on the potential energy surface and transition states have a single imaginary frequency.
Calculate the intrinsic reaction coordinate (IRC) to ensure that a transition state correctly connects the intended reactants and products.
These calculations provide a molecular-level understanding of reaction regioselectivity and stereoselectivity, which is crucial for designing efficient synthetic routes.
Advanced Electronic Structure Calculations (e.g., NLO Properties, Electroluminescence)
Advanced electronic structure calculations are employed to predict the optical and electronic properties of molecules, which is essential for their application in materials science, such as in nonlinear optics (NLO) or as electroluminescent materials. Pyrazole derivatives, with their conjugated π-electron systems, are of significant interest for these applications. nih.govias.ac.in
First-principles quantum chemical calculations, including Time-Dependent Density Functional Theory (TD-DFT) and Møller-Plesset perturbation theory (MP2), are used to compute various electronic properties. nih.govnih.gov These properties include:
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for determining molecular reactivity, stability, and electronic transitions.
Nonlinear Optical (NLO) Properties: The first hyperpolarizability (β) is a key parameter for second-order NLO materials. Computational models can predict this value, often including solvent effects to better match experimental results. nih.gov
Absorption Spectra: TD-DFT can simulate UV-Vis absorption spectra, predicting the wavelengths of maximum absorption (λmax) associated with electronic transitions. nih.gov
For example, a computational study on (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole combined experimental measurements with MP2 calculations to determine its first hyperpolarizability. nih.gov The theoretical model, which accounted for solvent and dispersion effects, provided a value in good agreement with experimental data, validating the computational approach. nih.gov Similarly, calculations on other pyrazole derivatives have been used to predict their two-photon absorption (2PA) cross-sections and to understand the charge transfer processes that are critical for NLO activity. nih.govnih.gov
Table 2: Example of Calculated NLO Properties for a Pyrazole Derivative This table is based on findings for (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole to exemplify the data obtained from electronic structure calculations. nih.gov
| Property | Computational Method | Calculated Value | Experimental Value |
| First Hyperpolarizability (β) | MP2/6-311+G(d) with solvent effects | 40 × 10⁻³⁰ cm⁵/esu | 45 ± 2 × 10⁻³⁰ cm⁵/esu |
| Two-Photon Absorption Cross-Section (σ₂) at 690 nm | Z-scan Technique | N/A | 67 GM |
Theoretical Basis for Structure-Activity Relationship (SAR) Studies
Theoretical calculations form the cornerstone of modern Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a molecule's chemical structure with its biological activity. For pyrazole derivatives, which exhibit a wide range of pharmacological activities, these computational models are invaluable for designing new therapeutic agents. mdpi.com
The theoretical basis for SAR studies involves calculating a variety of molecular descriptors from the computationally optimized structure of the compound. These descriptors can be electronic, steric, or thermodynamic in nature. Common approaches include:
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models that relate the steric and electrostatic fields of a series of molecules to their biological activity. This has been applied to 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives to understand their selective inhibition of monoamine oxidase A (MAO-A). nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking simulations of pyrazole derivatives into the active sites of enzymes like BRAF(V600E) kinase or MAO provide insights into the key molecular interactions responsible for inhibition, helping to rationalize observed SAR. nih.govnih.gov
Descriptor-Based QSAR: Mathematical models are created to correlate biological activity with calculated descriptors such as dipole moment, HOMO/LUMO energies, and molecular surface area.
These computational studies provide a rational framework for optimizing lead compounds. For instance, by identifying which parts of the this compound scaffold are crucial for binding to a biological target, medicinal chemists can design new analogs with improved potency and selectivity.
Advanced Research Applications and Mechanistic Biological Studies of 1 Phenyl 1h Pyrazole 4,5 Dione Analogues
Applications in Materials Science and Optoelectronics
The inherent electronic properties of the 1-phenyl-1H-pyrazole-4,5-dione core, characterized by its electron-accepting nature, make it a valuable building block in the design of functional materials for a range of technological applications.
Development of Donor-Acceptor Chromophores
Analogues of this compound, particularly polyfluorinated triphenyl-4,5-dihydro-1H-pyrazoles, serve as effective donor blocks in the synthesis of donor-acceptor chromophores. researchgate.net These chromophores are designed for applications in nonlinear electro-optics. researchgate.net The synthesis involves using formylated derivatives of these pyrazolines with branched moieties as the donor component and molecules like dicyanoisophorone as the acceptor. researchgate.net The resulting dyes exhibit significant red shifts in their absorption maxima, indicating strong intramolecular charge transfer, a key characteristic for nonlinear optical materials. researchgate.net
Exploration in Photoelectronic and Photonic Devices
Derivatives of this compound, specifically 1H-pyrazolo[3,4-b]quinoxaline derivatives, have been investigated as promising materials for optoelectronic applications. researchgate.net These compounds, featuring N,N-dialkylamino electron-donating groups, exhibit strong photoluminescence with high fluorescence quantum yields, emitting in the green spectrum (520–540 nm). rsc.orgrsc.org Their electroluminescent properties have been demonstrated in Organic Light-Emitting Diode (OLED) devices. When used as dopants, these materials lead to highly efficient and bright green emission with narrow bandwidths, making them suitable for display technologies. rsc.orgrsc.org The general structure and performance of such devices are detailed in the table below.
| Device Configuration | Dopant | Emission Peak (nm) | Efficiency (cd/A) | FWHM (nm) |
| ITO/NPB/Alq3:Dopant/Alq3/Mg:Ag | 1H-pyrazolo[3,4-b]quinoxaline derivative | 536-552 | 7.5-9.7 | 68-75 |
FWHM: Full Width at Half Maximum
Electrochemical Sensing Applications
While direct applications of this compound in electrochemical sensing are not extensively documented, the broader class of pyrazole (B372694) derivatives has shown potential in this area. The fundamental electrochemical properties of these heterocyclic systems allow for their use in the development of sensors for various analytes. For instance, modified electrodes incorporating pyrazole-based compounds can be utilized for the detection of ions and organic molecules through voltammetric and amperometric techniques. The design of such sensors often leverages the coordination chemistry of the pyrazole ring and the ability to introduce specific functional groups to enhance selectivity and sensitivity.
Role in Optical Limiting and Light Amplification
Pyrazoline derivatives are recognized for their significant optical properties, including efficient broadband photoluminescence, which suggests their potential in applications like light amplification and lasing. researchgate.net When doped into a polymer matrix such as poly(methyl methacrylate), these compounds can exhibit amplified spontaneous emission, a prerequisite for lasing. researchgate.net Their large dipole moments, particularly in derivatives with highly polar end-groups, contribute to their favorable optical characteristics. researchgate.net Furthermore, the nonlinear optical properties of some pyrazoline derivatives, including two-photon absorption, indicate a potential for use in optical limiting applications, which protect sensitive optical components from high-intensity light sources. researchgate.net
Polymerization Initiation and Thin Film Formation (e.g., Langmuir Films)
The use of this compound analogues as polymerization initiators is an area of ongoing research. Certain organic molecules with specific functional groups can initiate polymerization reactions upon thermal or photochemical stimulation. tcichemicals.com While not a primary application, the reactive nature of the dione (B5365651) moiety could potentially be exploited in specialized polymerization processes.
In the realm of thin film technology, Langmuir-Blodgett (LB) films represent a method for creating highly ordered molecular assemblies. wikipedia.orgbiolinscientific.com This technique allows for the deposition of one or more monolayers of an organic material from a liquid-gas interface onto a solid substrate. wikipedia.org While the direct use of this compound in LB films is not widely reported, the principles of LB film formation can be applied to amphiphilic derivatives of pyrazoles, enabling the fabrication of ultra-thin films with precise thickness and organization for various electronic and optical applications. wikipedia.orgrsc.org
Mechanistic Research in Biological Systems (In Vitro and Computational Focus)
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. In vitro and computational studies on analogues of this compound have been instrumental in elucidating their mechanisms of action at a molecular level, guiding the design of new therapeutic agents.
In vitro studies have demonstrated that pyrazole derivatives can exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govmdpi.comsciensage.info For example, certain 4,5-dihydro-1H-pyrazole derivatives have been identified as selective inhibitors of neuronal nitric oxide synthase (nNOS) over inducible nitric oxide synthase (iNOS), which is a significant finding for the development of drugs targeting neurodegenerative diseases. nih.gov The inhibitory concentrations (IC50) of these compounds are determined through enzymatic assays, providing a quantitative measure of their potency.
Computational studies, particularly molecular docking, have become indispensable tools for understanding the interactions between small molecules and biological macromolecules. alrasheedcol.edu.iqnih.govresearchgate.netijpbs.comnih.gov These in silico methods predict the binding poses and affinities of ligands within the active sites of proteins. For instance, docking studies of pyrazole derivatives with receptor tyrosine kinases and protein kinases have helped in screening for potential cancer inhibitors by identifying key interactions and predicting binding energies. nih.gov The table below summarizes representative data from such a study.
| Compound | Target Protein | Binding Energy (kJ/mol) |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | -10.09 |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | -8.57 |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 | -10.35 |
Furthermore, computational approaches are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new pyrazole derivatives, which is crucial for the early stages of drug discovery. alrasheedcol.edu.iq These studies, combined with in vitro assays, provide a comprehensive understanding of the structure-activity relationships and the molecular basis for the biological effects of this compound analogues.
Enzyme Inhibition Studies: Mechanisms of Action (e.g., α-glucosidase, α-amylase, xanthine (B1682287) oxidase)
Analogues of this compound have been the subject of extensive research as inhibitors of various key enzymes implicated in metabolic disorders.
α-Glucosidase and α-Amylase Inhibition: Pyrazole derivatives are recognized as promising scaffolds for the development of α-glucosidase inhibitors, which are crucial for managing type 2 diabetes mellitus. nih.gov Kinetic studies on certain 5-arylpyrazole-glucose hybrids have revealed a competitive mechanism of α-glucosidase inhibition, where the pyrazole moiety plays a vital role in the interaction with the enzyme's active site. nih.gov Similarly, novel thiazolidin-4-one derivatives linked to a 1-phenyl-1H-pyrazole core have demonstrated significant α-amylase inhibitory activity. nih.gov For instance, compound 5a (5-((3-(phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one) showed a remarkable 90.04% inhibition of α-amylase at a concentration of 100 μg/mL. nih.gov The inhibitory mechanism for some pyrazole derivatives against α-glucosidase has been identified as a mixed competitive and non-competitive type. scielo.br
Xanthine Oxidase Inhibition: Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, and its inhibition is a key strategy for treating hyperuricemia and gout. nih.govwikipedia.org Several 1-phenylpyrazole (B75819) analogues have been identified as potent XO inhibitors. nih.gov Kinetic analyses have shown that these compounds can act as competitive or mixed-type inhibitors. mdpi.comresearchgate.net For example, a study on novel non-purine-like pyrazole structures identified competitive inhibitors of XO, with the most potent molecule, ALS-28 , exhibiting a Ki of 2.7 ± 1.5 µM. mdpi.com Another series of 1-phenyl-pyrazole-4-carboxylic acid derivatives yielded potent inhibitors, with compound 16c showing a mixed-type inhibition mechanism and an IC50 value of 5.7 nM, comparable to the drug febuxostat. researchgate.net The inhibition mechanism involves the inhibitor molecule blocking the substrate's entry into the enzyme's active site channel. mdpi.com
Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Affinity
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target receptor, providing insights into the molecular basis of inhibition. This technique has been widely applied to this compound analogues to understand their interactions with various biological targets.
Docking studies on xanthine oxidase inhibitors revealed that the inhibitor molecule fits into the enzyme's cavity, preventing the substrate from accessing the catalytic site. mdpi.com For instance, the pyrimidine (B1678525) ring of an inhibitor was found to be positioned between two phenylalanine residues (F914 and F1009), forming π-π stacking interactions, while a p-Cl-phenyl ring engaged in hydrophobic interactions with other residues. mdpi.com
In the context of anticancer research, docking simulations have been used to study the interactions of pyrazole derivatives with targets like receptor tyrosine kinases (e.g., VEGFR-2), serine/threonine protein kinases (e.g., Aurora A, CDK2), and the anti-apoptotic protein Bcl-2. nih.govrsc.orgresearchgate.net These studies have shown that pyrazole derivatives can dock deeply within the binding pockets of these proteins, forming crucial hydrogen bonds and exhibiting favorable binding energies. nih.govresearchgate.net For example, compounds 10b and 10c demonstrated high binding affinity to Bcl-2 through key hydrogen bonding interactions. rsc.org
For α-amylase inhibitors, docking studies of a thiazolidin-4-one-pyrazole hybrid showed interactions with the active site of human pancreatic alpha-amylase (PDB ID: 2QV4). nih.gov Similarly, in the development of carbonic anhydrase inhibitors, docking studies showed that pyrazole-carboxamide derivatives had higher binding affinities for hCA I and hCA II receptors compared to the standard inhibitor acetazolamide, with interactions involving key apolar amino acid residues at the entrance of the active site. nih.gov These computational analyses provide a theoretical framework for the rational design of more potent and selective inhibitors based on the pyrazole scaffold. nih.govijpbs.com
Antioxidant Activity: Radical Scavenging Mechanisms and Pathways
While detailed mechanistic pathways for the radical scavenging activity of this compound are not extensively detailed in the provided context, various pyrazole derivatives have been evaluated for their antioxidant potential. In vitro antioxidant activity is often assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. The pyrazole nucleus, with its electron-rich nitrogen atoms, is thought to contribute to this antioxidant capacity. Structural modifications to the pyrazole ring and its substituents can modulate this activity.
Antibacterial Action Mechanisms (In Vitro Studies)
Pyrazole derivatives have demonstrated notable in vitro antibacterial activity. The mechanism of action is often linked to the inhibition of essential bacterial enzymes. One such target is N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a crucial enzyme in the lysine (B10760008) biosynthesis pathway of many bacteria. A series of pyrazole thioether analogues were synthesized and shown to inhibit DapE from Haemophilus influenzae (HiDapE). nih.gov The inhibitory potency was found to be dependent on the substituents on the pyrazole scaffold. For example, compounds with six-membered (hetero)aryl groups, such as 7d (R² = 2-pyridyl) and 7h (R² = 2-pyrazinyl), showed high percentage inhibition of the enzyme at 100 μM. nih.gov Structure-activity relationship studies indicated that substituents on the phenyl ring, particularly chloro groups, can enhance the antimicrobial potential against various bacterial strains. researchgate.net
Antifungal Action Mechanisms (In Vitro Studies)
Analogues of this compound are effective against a range of phytopathogenic fungi. The primary mechanism of antifungal action for some pyrazole carboxamide derivatives involves the disruption of the fungal cell membrane. arabjchem.org An investigation into the antifungal mechanism of compound Y13 against Gibberella zeae indicated that it compromises the integrity of the mycelium's cell membrane, thereby inhibiting fungal growth. arabjchem.org This mechanism is considered novel compared to traditional amide fungicides. arabjchem.org Structure-activity relationship (SAR) analysis has highlighted that the presence of a phenyl group at the 1-position of the pyrazole ring is important for this activity. arabjchem.org For instance, the isoxazolol pyrazole carboxylate 7ai showed potent activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was more effective than the commercial fungicide carbendazol. nih.gov
Mechanistic Investigations of Antitumor/Cytotoxic Activity (In Vitro Cell Line Studies, Apoptosis Induction at Molecular Level)
The cytotoxic effects of this compound analogues have been extensively studied in various cancer cell lines, revealing their potential to induce cell death primarily through apoptosis.
Apoptosis Induction: Pyrazole derivatives have been shown to trigger apoptosis in cancer cells through both extrinsic and intrinsic pathways. nih.gov The mechanisms involve the activation of key apoptotic proteins. For example, certain 1,3,5-trisubstituted-1H-pyrazole derivatives were found to activate pro-apoptotic proteins like Bax and p53, as well as the executioner caspase, Caspase-3. rsc.org Another study on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoles demonstrated that the most active compound, 3f , induced apoptosis in triple-negative breast cancer cells (MDA-MB-468) by elevating levels of reactive oxygen species (ROS) and increasing caspase-3 activity. nih.gov
Cell Cycle Arrest and DNA Damage: In addition to apoptosis, some pyrazole derivatives exert their anticancer effects by inducing cell cycle arrest. Compound 3f was found to cause cell cycle arrest in the S phase in MDA-MB-468 cells. nih.gov Furthermore, certain pyrazole derivatives can induce genotoxic stress through DNA strand breaks, as evidenced by an increased comet tail length in assays. rsc.org
In Vitro Cytotoxicity: These compounds have shown significant cytotoxicity against a range of human cancer cell lines, including:
Lung Cancer: A549 and H322 cells. rsc.orgnih.govalrasheedcol.edu.iq
Breast Cancer: MCF-7 and MDA-MB-468 cells. rsc.orgnih.gov
Prostate Cancer: PC-3 cells. rsc.org
Leukemia: K562 and Jurkat cells. researchgate.net
For example, compound 5j (a 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivative) selectively inhibited the growth of H322 lung cancer cells by inducing apoptosis. nih.gov A series of 1,3,5-trisubstituted-1H-pyrazoles showed significant cytotoxicity against MCF-7 cells, with IC50 values ranging from 3.9 to 35.5 μM. rsc.org
| Compound | Cell Line | Activity (IC50) | Mechanism |
|---|---|---|---|
| 3f | MDA-MB-468 (Breast) | 14.97 μM (24h), 6.45 μM (48h) | Apoptosis via ROS generation, Caspase-3 activation, S-phase arrest |
| 5j | H322 (Lung) | Dose-dependent inhibition | Apoptosis induction |
| 10b, 10c | MCF-7 (Breast) | Significant cytotoxicity | Bcl-2 inhibition, DNA damage |
Insecticidal Action Mechanisms and Structure-Activity Correlations
Phenylpyrazole compounds are a significant class of insecticides. Their primary mechanism of action often involves targeting the insect's nervous system.
Mechanism of Action: A key target for many phenylpyrazole insecticides is the ryanodine (B192298) receptor (RyR), a calcium channel crucial for muscle function in insects. rsc.orgnih.gov Certain pyrazole derivatives act as activators or modulators of this receptor. rsc.org For instance, insect electrophysiology studies on compound IIIf (an anthranilic diamide (B1670390) analogue containing a fluoro-substituted phenylpyrazole) confirmed that it elevates calcium concentration in the nerve cells of Mythimna separata larvae, indicating that the ryanodine receptor is its potential target. nih.gov Other phenylpyrazoles, like fipronil, are known to target the chloride channel of the GABA receptor in insects. frontiersin.org
Structure-Activity Correlations (SAR): The insecticidal activity of phenylpyrazole derivatives is highly dependent on the substituents on the phenyl ring. scau.edu.cn
SAR studies have shown that having a chloro (–Cl) or bromo (–Br) group at the ortho position of the benzene (B151609) ring, combined with a chloro (–Cl), trifluoromethyl (–CF3), or trifluoromethoxy (–OCF3) group at the para position, results in excellent activity against pests like Plutella xylostella (diamondback moth). scau.edu.cn
The introduction of fluorine into the structure of diamide insecticides containing a phenylpyrazole moiety has been shown to increase activity. nih.gov Compound IIIe was significantly more active against P. xylostella than the control, chlorantraniliprole. nih.gov
In a series of novel diphenyl-1H-pyrazole derivatives, compound 5g (N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide) showed 84% larvicidal activity against P. xylostella at a very low concentration of 0.1 mg L⁻¹. rsc.org
| Compound | Target Pest | Activity (LC50 / % Mortality) | Reference |
|---|---|---|---|
| Compound 1 | P. xylostella | 0.26 mg·L⁻¹ | scau.edu.cn |
| Compound 12 | P. xylostella | 0.33 mg·L⁻¹ | scau.edu.cn |
| Compound IIIf | M. separata | 43% at 0.1 mg L⁻¹ | nih.gov |
| Compound IIIe | P. xylostella | 94% at 10⁻⁵ mg L⁻¹ | nih.gov |
| Compound 5g | P. xylostella | 84% at 0.1 mg L⁻¹ | rsc.org |
Conclusion and Future Research Directions
Synthesis of Current Research Landscape and Key Findings
The current research landscape for pyrazole (B372694) derivatives is vast and multifaceted, with a strong emphasis on their pharmacological applications. Pyrazoles are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. nih.govnih.govacademicstrive.com The synthesis of various pyrazole cores is well-documented, often involving the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. mdpi.comresearchgate.net
However, specific research focusing solely on 1-Phenyl-1H-pyrazole-4,5-dione is notably limited. Much of the available information is contextual, appearing in broader studies of pyrazole derivatives or as a substructure within more complex molecules. The key findings pertinent to this specific compound are largely inferred from the general reactivity of the pyrazole ring and the chemistry of dione (B5365651) functionalities. The 4,5-dione arrangement suggests a high degree of reactivity, making it a potentially versatile intermediate for the synthesis of more complex heterocyclic systems.
Identification of Research Gaps and Challenges
The most significant research gap is the lack of dedicated studies on the synthesis, characterization, and application of this compound itself. While general synthetic routes to pyrazoles are established, optimized methods for the efficient and high-yield production of this specific 4,5-dione are not well-documented in readily accessible literature.
Furthermore, a comprehensive investigation of its chemical reactivity is absent. Understanding how the dione functionality influences the aromaticity and reactivity of the pyrazole ring is crucial for its utilization as a synthetic building block. The spectroscopic and crystallographic characterization of this compound is also an area that requires more thorough investigation to fully elucidate its structural and electronic properties. A significant challenge lies in the potential instability of the 4,5-dione structure, which may complicate its synthesis and handling.
Prospective Avenues for Future Investigation in this compound Chemistry
The future of this compound chemistry is rich with possibilities. A primary focus should be the development and optimization of synthetic methodologies for its preparation. Exploring various starting materials and reaction conditions will be essential to establish efficient and scalable synthetic routes.
A detailed exploration of its reactivity is a critical next step. Investigating its behavior in various organic reactions, such as cycloadditions, condensations, and reactions with nucleophiles, could lead to the discovery of novel chemical transformations and the synthesis of new heterocyclic scaffolds. The dione moiety offers two reactive carbonyl groups, which could be selectively functionalized to create a diverse range of derivatives.
Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the molecule's electronic structure, reactivity, and potential reaction mechanisms. researchgate.net This theoretical groundwork can guide experimental efforts and accelerate the discovery of new reactions and applications.
Potential for Novel Derivative Development and Advanced Applications
The true potential of this compound likely lies in the development of its novel derivatives. The reactive dione functionality serves as a handle for the introduction of various substituents, allowing for the fine-tuning of the molecule's steric and electronic properties.
Given the broad spectrum of biological activities associated with pyrazole derivatives, novel compounds derived from this compound could be screened for a range of pharmacological activities. nih.govnih.govacademicstrive.com This could lead to the identification of new lead compounds for drug discovery programs targeting a variety of diseases. For instance, the introduction of specific pharmacophores could yield potent and selective inhibitors of enzymes or receptors.
Beyond pharmaceuticals, the unique electronic properties of pyrazole-4,5-dione derivatives could be explored for applications in materials science. The extended π-system and the presence of heteroatoms suggest potential for use in organic electronics, such as in the development of novel dyes, sensors, or organic light-emitting diodes (OLEDs). The exploration of their coordination chemistry with various metal ions could also lead to new catalysts or functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
